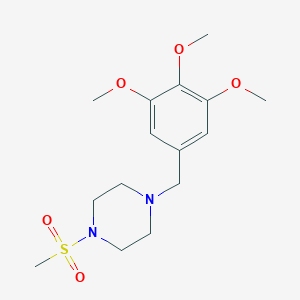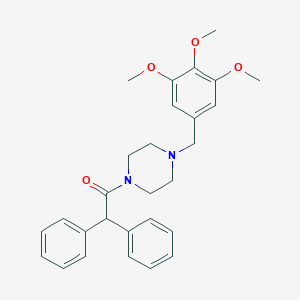
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine, also known as NTZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a piperazine derivative that has shown promise in treating various neurological and psychiatric disorders.
Mechanism of Action
The exact mechanism of action of 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. It has also been shown to modulate the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and the growth of new neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine in lab experiments is its relatively low toxicity. It has been shown to have a low risk of toxicity even at high doses. However, one of the limitations of using 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several directions for future research on 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine. One area of focus could be on its potential use in the treatment of depression and anxiety disorders. Another area of focus could be on its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to fully elucidate the mechanism of action of 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine and to identify potential side effects and drug interactions.
Synthesis Methods
The synthesis of 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine involves the reaction of 1-naphthylmethylamine and 2-thienylcarboxylic acid chloride in the presence of a base. The resulting product is purified through recrystallization. This method has been reported in several scientific publications, including the Journal of Medicinal Chemistry.
Scientific Research Applications
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
Product Name |
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
Molecular Formula |
C20H20N2OS |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C20H20N2OS/c23-20(19-9-4-14-24-19)22-12-10-21(11-13-22)15-17-7-3-6-16-5-1-2-8-18(16)17/h1-9,14H,10-13,15H2 |
InChI Key |
NNHKZMVLXBJUGI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CS4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)


![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)







![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)